(5-Fluoro-2-(3-methylpiperidin-1-yl)pyridin-4-yl)boronic acid
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Overview
Description
(5-Fluoro-2-(3-methylpiperidin-1-yl)pyridin-4-yl)boronic acid is a fluorinated pyridine derivativeThe presence of fluorine in the aromatic ring imparts unique electronic properties, making it a valuable building block in the synthesis of biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Selectfluor® for the fluorination step, followed by nucleophilic substitution reactions to introduce the piperidine moiety . The boronic acid group can be introduced using standard boronation techniques, such as the reaction of the corresponding halide with a boronic acid derivative under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-(3-methylpiperidin-1-yl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyridine ring.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and various alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
(5-Fluoro-2-(3-methylpiperidin-1-yl)pyridin-4-yl)boronic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Fluoro-2-(3-methylpiperidin-1-yl)pyridin-4-yl)boronic acid involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar electronic properties.
3-Fluoropyridine: Another fluorinated pyridine with different substitution patterns.
4-Fluoropyridine: Similar to 2- and 3-fluoropyridine but with the fluorine atom at the 4-position.
Uniqueness
(5-Fluoro-2-(3-methylpiperidin-1-yl)pyridin-4-yl)boronic acid is unique due to the combination of the fluorinated pyridine ring, the piperidine moiety, and the boronic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H16BFN2O2 |
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Molecular Weight |
238.07 g/mol |
IUPAC Name |
[5-fluoro-2-(3-methylpiperidin-1-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C11H16BFN2O2/c1-8-3-2-4-15(7-8)11-5-9(12(16)17)10(13)6-14-11/h5-6,8,16-17H,2-4,7H2,1H3 |
InChI Key |
IPTHHIYLIDGPLN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1F)N2CCCC(C2)C)(O)O |
Origin of Product |
United States |
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